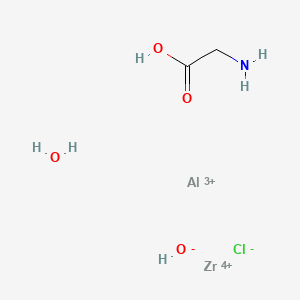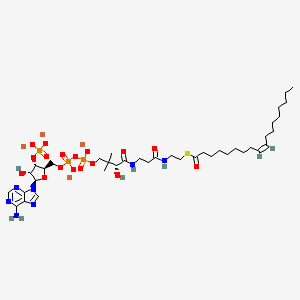
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-TFPA-HCl, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is extremely soluble in water and alcohol, making it a popular choice for laboratory experiments. (R)-TFPA-HCl is used in a wide range of research applications, including biochemical, physiological, and pharmacological studies.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Materials
®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride: has been studied for its nonlinear optical properties. Single crystals of l-histidine hydrochloride monohydrate (LMHCL) , a derivative of this compound, were grown and characterized. These crystals exhibit a high value of transmission over a broad range of wavelengths, making them promising candidates for NLO applications . The UV cut-off wavelength of LMHCL is approximately 236 nm.
Terahertz Pulse Generation
LMHCL single crystals play a vital role in generating terahertz pulses. Researchers have used time-domain terahertz spectroscopy (THz-TDS) to study these crystals for photonic applications. The refractive index of LMHCL was found to be nearly equal to 3.4, emphasizing its suitability for terahertz pulse generation .
Structural Studies
The lattice dimensions and structural information of LMHCL crystals were determined using powder X-ray diffraction (PXRD). The crystal belongs to the orthorhombic crystal system with space group P 2 1 2 1 2 1 .
Vibrational Spectroscopy
Fourier transform infrared (FTIR) and Raman spectroscopy confirmed the functional groups and corresponding vibrational modes of LMHCL crystals. These techniques provide insights into the molecular vibrations and bonding patterns .
Photoluminescence (PL) Properties
The PL spectrum of LMHCL crystals was recorded, revealing information about their luminescent behavior. Understanding PL properties is crucial for potential applications in optoelectronic devices .
Crystal Growth Techniques
The growth of LMHCL crystals by slow evaporation solution growth using deionized water as a solvent was successful. Obtaining good-quality crystals within a short period (approximately 2 weeks) highlights the feasibility of this method .
Propriétés
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655107 |
Source


|
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride | |
CAS RN |
189350-64-9 |
Source


|
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanedinitrile, [[5-[(1-methylethyl)phenylamino]-2-furanyl]methylene]- (9CI)](/img/no-structure.png)
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)

![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)


